Propaquizafop

Descripción general

Descripción

Propaquizafop es un herbicida selectivo, de postemergencia, utilizado para controlar las malezas de gramíneas anuales y perennes en diversos cultivos, como remolacha azucarera, soja, girasol y hortalizas . Es un miembro de la familia química de los ariloxifenoxipropionatos (FOPs) y es conocido por su acción sistémica, siendo absorbido por el follaje y translocado por toda la planta .

Métodos De Preparación

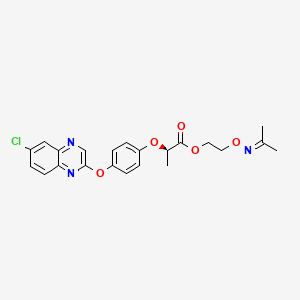

Propaquizafop se sintetiza mediante una serie de reacciones químicas que implican la esterificación del ácido 2-(4-(6-cloroquinoxalin-2-iloxi)fenoxi)propanoico con 2-(isopropilidenamino)oxietanol . La reacción suele implicar el uso de disolventes como el acetonitrilo y reactivos como la acetofenona . Los métodos de producción industrial suelen emplear cromatografía líquida de alta eficacia (HPLC) para la purificación y el análisis del compuesto .

Análisis De Reacciones Químicas

Propaquizafop se somete a varios tipos de reacciones químicas, entre ellas:

Oxidación y reducción: Estas reacciones son menos comunes, pero pueden producirse en condiciones específicas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente las que implican al átomo de cloro de su estructura.

Los reactivos más comunes utilizados en estas reacciones incluyen agua para la hidrólisis y diversos agentes oxidantes o reductores para otras reacciones. Los principales productos formados a partir de estas reacciones son quizalofop y otros metabolitos relacionados .

Aplicaciones Científicas De Investigación

Environmental Behavior

Understanding the environmental behavior of propaquizafop is crucial for assessing its potential risks to crops and food safety. Research has focused on its adsorption , mobility , and degradation in various soil types.

Adsorption Studies

A study conducted on five different agricultural soils in China revealed that this compound reaches adsorption equilibrium within 24 hours, with rates varying between 46.98% and 57.76%. The adsorption characteristics were best described by the Freundlich model, indicating heterogeneous adsorption sites within the soil matrix .

| Soil Type | Adsorption Rate (%) | Freundlich Value |

|---|---|---|

| Soil A | 46.98 | 0.9748 |

| Soil B | 57.76 | 0.9885 |

| Soil C | TBD | TBD |

| Soil D | TBD | TBD |

| Soil E | TBD | TBD |

Mobility and Degradation

The mobility of this compound in soil is influenced by factors such as pH and the presence of calcium ions, which enhance adsorption. In terms of degradation, studies indicate that this compound follows a first-order decay process, with a half-life ranging from 15 to 17 days depending on application rates .

Efficacy in Weed Control

This compound has been extensively tested for its efficacy against various grassy weeds:

- In field trials conducted in India, this compound demonstrated high bio-efficacy at recommended doses (62.5 g/ha), effectively controlling grassy weeds without significant adverse effects on soil health or crop yield .

- The dissipation of this compound residues was monitored, showing that at optimal application rates, residues fell below detectable limits within a few weeks post-application.

Case Study: Dissipation in Turmeric Cultivation

A field experiment assessed the dissipation and persistence of this compound in turmeric cultivation. The study found that at sub-optimal doses (50 g/ha), residues persisted for up to 15 days after application, with a half-life of approximately 15 days. No significant changes were observed in soil physical or chemical properties across different application rates .

Case Study: Environmental Impact Assessment

Research conducted on the environmental impact of this compound highlighted its low mobility and moderate persistence in soil systems, suggesting minimal risk to groundwater contamination when applied according to recommended guidelines .

Mecanismo De Acción

Propaquizafop ejerce sus efectos herbicidas inhibiendo la enzima acetil-CoA carboxilasa (ACCase), que es crucial para la biosíntesis de ácidos grasos y la formación de lípidos en las plantas . Esta inhibición altera el crecimiento y desarrollo de las malezas de gramíneas, lo que lleva a su muerte eventual .

Comparación Con Compuestos Similares

Propaquizafop es similar a otros herbicidas ariloxifenoxipropionatos, como el quizalofop-P-etilo y el fluazifop-P-butilo . es único en su estructura molecular específica, que incluye una parte quinoxalina, lo que le confiere propiedades y eficacia distintas . Otros compuestos similares incluyen clodinafop-propargilo y cihalofop-butilo .

Actividad Biológica

Propaquizafop is a post-emergence herbicide primarily used for controlling grassy weeds in various crops, including sesame and ginseng. Its mode of action involves the inhibition of fatty acid synthesis in plants, effectively disrupting their growth. This article delves into the biological activity of this compound, examining its efficacy, phytotoxic effects, and safety profile based on diverse research findings.

Mode of Action

This compound functions as an acetyl-CoA carboxylase (ACCase) inhibitor. By blocking this enzyme, it prevents the synthesis of long-chain fatty acids necessary for membrane formation and energy metabolism in plants. This mechanism leads to the death of susceptible weed species while minimizing harm to broadleaf crops when applied correctly .

Field Studies

Numerous field trials have assessed the efficacy of this compound against various weed species. For instance:

- Study 1 : Conducted over two kharif seasons (2013-2014) in Gwalior, India, this study evaluated this compound's effectiveness against narrow-leaved weeds in sesame. Results indicated that this compound applied at 125 g a.i./ha significantly reduced weed density and dry weight compared to untreated controls. However, it also exhibited phytotoxic effects on sesame plants, leading to chlorosis and reduced growth .

- Study 2 : A separate trial involving a mixture of this compound and imazethapyr demonstrated superior control over both monocot and dicot weeds compared to individual applications. The combination at higher rates (56 + 78 g/ha) effectively curbed weed biomass while improving crop yield attributes .

Table 1: Efficacy of this compound in Field Trials

| Treatment | Weed Density Reduction (%) | Crop Yield (kg/ha) | Phytotoxicity Observed |

|---|---|---|---|

| This compound @ 50 g a.i./ha | 32.47 | 718 | Mild |

| This compound @ 125 g a.i./ha | 43.30 | Not significant | Severe |

| This compound + Imazethapyr | 40.48 | Improved | None |

| Hand Weeding | 67.51 | Highest | None |

Phytotoxic Effects

While this compound is effective against grassy weeds, it can induce phytotoxicity in sensitive crops when applied at higher concentrations. Symptoms include:

- Chlorosis : Yellowing of leaves due to impaired chlorophyll production.

- Stunted Growth : Reduced plant height and biomass accumulation.

- Yield Reduction : In severe cases, crop yields may drop significantly due to damage inflicted by the herbicide .

Safety Profile

Table 2: Safety Assessment of this compound

| Parameter | Result |

|---|---|

| Acute Toxicity | Low |

| Chronic Exposure | Minimal Risk |

| Environmental Persistence | Rapid Degradation |

| Non-target Organism Impact | Negligible |

Propiedades

IUPAC Name |

2-(propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-22(27)15(3)30-17-5-7-18(8-6-17)31-21-13-24-20-12-16(23)4-9-19(20)25-21/h4-9,12-13,15H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROBCXTULYFHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869544 | |

| Record name | 2-((2-Propanylideneamino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-BROWN CRYSTALS. | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.06 (very poor) | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure at 20 °C: negligible | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

117422-09-0, 111479-05-1 | |

| Record name | 2-((2-Propanylideneamino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, 2-[[(1-methylethylidene)amino]oxy]ethyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

62-64 °C | |

| Record name | PROPAQUIZAFOP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1271 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.